molecular formula C10H17F2NO3 B571780 Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate CAS No. 1258638-32-2

Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate

Cat. No.: B571780
CAS No.: 1258638-32-2
M. Wt: 237.247
InChI Key: NCHCRPISXZGPTH-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate can be compared with other similar compounds, such as:

The unique combination of the tert-butyl, difluoro, and hydroxyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate, a compound with the CAS number 1258638-32-2, has garnered interest in various fields due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₀H₁₇F₂NO₃
  • Molecular Weight : 237.24 g/mol
  • Structure : The compound features a piperidine ring substituted with two fluorine atoms and a hydroxyl group, contributing to its unique properties and biological interactions.

Biological Activity Overview

This compound has been studied for its potential as an inhibitor in various biological pathways. Notably, it has been investigated for its role in:

  • Inhibition of Acetyl-CoA Carboxylase (ACC) : This enzyme is crucial in fatty acid metabolism and is a target for treating metabolic disorders such as obesity and dyslipidemia. The compound's structural analogs have shown promise in inhibiting ACC activity, potentially leading to reduced lipid synthesis and improved metabolic profiles in preclinical models .

The biological activity of this compound can be attributed to its interaction with specific enzymes involved in metabolic pathways:

  • ACC Inhibition : By inhibiting ACC, the compound may reduce the conversion of acetyl-CoA to malonyl-CoA, thereby decreasing fatty acid synthesis.
  • Impact on Lipid Metabolism : Studies have indicated that compounds similar to tert-butyl 3,3-difluoro-5-hydroxypiperidine can influence lipid profiles and cholesterol levels in animal models .

Case Studies

  • Study on ACC Inhibition :
    • A study demonstrated that derivatives of tert-butyl 3,3-difluoro-5-hydroxypiperidine effectively inhibited ACC in vitro. The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range, indicating significant potency against this target .
  • Metabolic Effects in Animal Models :
    • In a diet-induced obesity model using rats, administration of tert-butyl 3,3-difluoro-5-hydroxypiperidine resulted in decreased body weight and improved lipid profiles compared to control groups. This suggests that the compound may have therapeutic potential for managing obesity-related metabolic disorders .

Data Table: Summary of Biological Activities

ActivityTarget EnzymeIC50 (µM)Effect on Lipid Metabolism
ACC InhibitionAcetyl-CoA Carboxylase<10Decreased fatty acid synthesis
Metabolic ImprovementVarious pathwaysN/AImproved lipid profiles

Properties

IUPAC Name

tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHCRPISXZGPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258638-32-2
Record name tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate
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